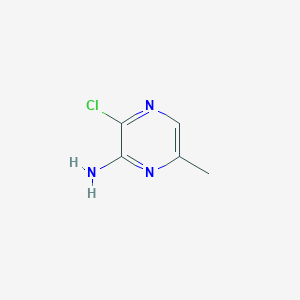

3-Chloro-6-methylpyrazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-6-methylpyrazin-2-amine: is a chemical compound with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol . It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and a methyl group at the sixth position on the pyrazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-6-methylpyrazin-2-amine can be synthesized by reacting 2-methylpyrazine with hydrogen chloride in the presence of sodium hydroxide . The reaction typically involves the chlorination of 2-methylpyrazine, followed by amination to introduce the amino group at the second position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination and amination reactions under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3-Chloro-6-methylpyrazin-2-amine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

Hydrogen Ionization: In acidic or alkaline solutions, this compound can undergo hydrogen ionization reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be formed.

Oxidation Products: Oxidized derivatives of the pyrazine ring.

Reduction Products: Reduced forms of the pyrazine ring with altered nitrogen oxidation states.

Applications De Recherche Scientifique

3-Chloro-6-methylpyrazin-2-amine is a versatile compound with numerous applications in scientific research:

Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anti-tuberculosis medications and diuretics.

Agrochemicals: The compound is used in the development of pesticides and herbicides.

Biological Research: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazine derivatives.

Mécanisme D'action

The mechanism of action of 3-Chloro-6-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups on the pyrazine ring influence its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparaison Avec Des Composés Similaires

- 2-Amino-3-chloro-6-methylpyrazine

- 3-Chloro-6-methyl-2-pyrazinamine

- 2-Amino-6-chloropyrazine

Comparison: 3-Chloro-6-methylpyrazin-2-amine is unique due to the specific positioning of the chlorine and methyl groups on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in pharmaceuticals and agrochemicals .

Activité Biologique

3-Chloro-6-methylpyrazin-2-amine is a heterocyclic organic compound with significant biological activity, primarily due to its unique structural features. This compound has garnered interest in various fields, including pharmaceuticals and agrochemicals, owing to its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a chlorine atom at the 3-position and a methyl group at the 6-position. Its molecular formula is C₇H₈ClN₃, with a molecular weight of approximately 161.57 g/mol. The presence of these functional groups significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups enhance its binding affinity, allowing it to modulate various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby altering metabolic processes.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits moderate antimicrobial activity against various pathogens. Its potential as a pharmaceutical agent has been explored in several studies:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Effective at higher concentrations | |

| Fungal strains | Limited efficacy |

Additionally, studies have shown that this compound may possess herbicidal properties, making it valuable in agricultural applications.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted by researchers evaluated the efficacy of this compound against common bacterial strains. Results indicated that the compound inhibited growth at concentrations ranging from 50 to 200 µg/mL, suggesting potential as an antimicrobial agent.

- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. For instance, it showed significant inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms.

- Agricultural Applications : Field trials have assessed the effectiveness of this compound as a pesticide. Results indicated that it significantly reduced pest populations while maintaining safety for non-target organisms.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-3-chloro-6-methylpyrazine | Similar pyrazine core | Moderate antimicrobial activity |

| 3-Chloro-6-methoxypyrazin-2-amine | Methoxy group instead of amine | Reduced enzyme inhibition |

| 3,5-Dichloro-6-methylpyrazin-2-amine | Additional chlorine substitution | Enhanced reactivity but similar activity profile |

This comparison highlights how the positioning of functional groups affects the biological activity of these compounds.

Propriétés

IUPAC Name |

3-chloro-6-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJYSLPJPPINSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569095 |

Source

|

| Record name | 3-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89182-15-0 |

Source

|

| Record name | 3-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.